1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
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Overview
Description
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a complex organic compound that features a thiadiazole ring, a cyclohexene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexene and an appropriate alkylating agent.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclohexene and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds also contain a heterocyclic ring and exhibit similar biological activities.
Thiadiazoles: Compounds with a thiadiazole ring are structurally similar and may have comparable properties.
Urea Derivatives: Other urea derivatives with different substituents can be compared in terms of their chemical and biological properties.
Uniqueness
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-14-9-7-13(8-10-14)18-16(22)19-17-21-20-15(24-17)11-12-5-3-2-4-6-12/h5,7-10H,2-4,6,11H2,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSKAKWRNMFWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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